N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
N-Benzyl-N-butyl-N’-[3-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a benzyl group, a butyl group, and a trifluoromethyl-substituted phenyl group attached to the urea moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-butyl-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of an isocyanate with an amine. One common method is the reaction of N-benzyl-N-butylamine with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of N-Benzyl-N-butyl-N’-[3-(trifluoromethyl)phenyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-butyl-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and butyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-Benzyl-N-butyl-N’-[3-(trifluoromethyl)phenyl]urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-N-butyl-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or modulation of the target’s activity, resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and has similar applications in organic synthesis and catalysis.
N-Benzyl-tert-butylamine: This compound shares the benzyl and butyl groups but lacks the trifluoromethyl-substituted phenyl group.
Uniqueness
N-Benzyl-N-butyl-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity in various applications. This makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
88452-29-3 |
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Molecular Formula |
C19H21F3N2O |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-benzyl-1-butyl-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C19H21F3N2O/c1-2-3-12-24(14-15-8-5-4-6-9-15)18(25)23-17-11-7-10-16(13-17)19(20,21)22/h4-11,13H,2-3,12,14H2,1H3,(H,23,25) |
InChI Key |
IFGCEVZHQPZOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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